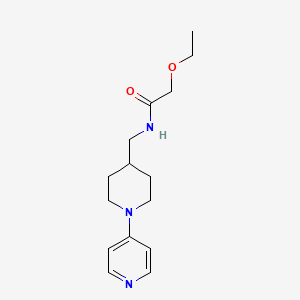

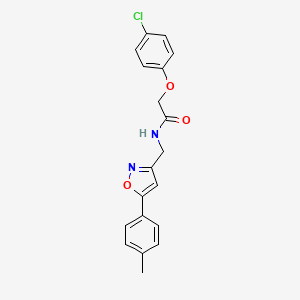

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a member of the acetamide family and is commonly referred to as EPMA. EPMA has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Scientific Research Applications

Insecticidal Applications

The compound has been explored for its potential as an insecticide . Derivatives of this compound have been designed based on classical serotonin receptor ligands and synthesized through rapid ionic liquid-supported parallel synthesis . These derivatives have shown selective insecticidal bioactivities against tested pests, indicating the compound’s utility in developing novel insecticides with potentially low toxicity and high efficiency.

Anti-Tubercular Agents

Research has indicated that derivatives of “2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide” can be potent anti-tubercular agents. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis . Some compounds exhibited significant activity, suggesting the potential of this compound in TB treatment.

Anti-Fibrosis Activity

Compounds derived from “2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide” have been tested for anti-fibrosis activity. Screening results showed that some target compounds displayed better anti-fibrosis activity than existing drugs on HSC-T6 cells . This suggests the compound’s role in the development of treatments for fibrotic diseases.

Neurotransmitter Research

Due to the structural similarity to serotonin receptor ligands, derivatives of this compound could be used in neurotransmitter research. The compound’s derivatives could serve as precursors for designing novel 5-HT ligands, which play a variety of roles in regulating normal physiology in mammals and insects .

Agricultural Chemical Research

The pyridyl group, derived from nicotine, is an important heterocycle for developing pesticides. Using the pyridine ring instead of the benzene ring in pesticides often results in higher biological activity and lower toxicity. This compound, with its pyridin-4-yl group, could be significant in the synthesis of new agricultural chemicals with enhanced properties .

Molecular Docking Studies

The compound and its derivatives can be used in molecular docking studies to understand the interactions at the molecular level. This can aid in the development of drugs with targeted actions and minimal side effects. The molecular interactions of the derivatised conjugates reveal their suitability for further development as therapeutic agents .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various proteins and enzymes . For instance, imidazole-containing compounds, which share a heterocyclic structure with our compound, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Similar compounds have been reported to interact with their targets through various mechanisms . For example, imidazole-containing compounds can interact with their targets through hydrogen bonding, due to the presence of nitrogen atoms in the imidazole ring .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . For instance, imidazole-containing compounds have been reported to inhibit the synthesis of various biomolecules, thereby affecting the corresponding biochemical pathways .

Pharmacokinetics

Similar compounds have been reported to exhibit various pharmacokinetic properties . For instance, imidazole-containing compounds are highly soluble in water and other polar solvents, which can affect their absorption and distribution .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities . For instance, imidazole-containing compounds have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The action of similar compounds can be influenced by various environmental factors . For instance, the solubility of imidazole-containing compounds in water and other polar solvents can affect their absorption, distribution, and overall efficacy .

properties

IUPAC Name |

2-ethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-2-20-12-15(19)17-11-13-5-9-18(10-6-13)14-3-7-16-8-4-14/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOMRHBYXNVAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)

![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)

![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2995412.png)

![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)